molecular formula C28H27N3O2 B2392984 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-37-2

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Katalognummer: B2392984
CAS-Nummer: 866728-37-2
Molekulargewicht: 437.543
InChI-Schlüssel: RRQDUXNWNCVSND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (hereafter referred to as Compound A) is a pyrazoloquinoline derivative characterized by a fused heterocyclic core structure. Its molecular framework consists of a pyrazole ring fused to a quinoline system, with substituents at the 3-, 5-, 7-, and 8-positions. The 3-position is substituted with a 3,4-dimethylphenyl group, the 5-position with a 4-methylbenzyl group, and the 7- and 8-positions with methoxy groups.

Eigenschaften

IUPAC Name

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2/c1-17-6-9-20(10-7-17)15-31-16-23-27(21-11-8-18(2)19(3)12-21)29-30-28(23)22-13-25(32-4)26(33-5)14-24(22)31/h6-14,16H,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQDUXNWNCVSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC(=C(C=C42)OC)OC)C5=CC(=C(C=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as substituted anilines and aldehydes, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.

Wissenschaftliche Forschungsanwendungen

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Substituent Impact Analysis:

  • Methyl vs.
  • Halogen Effects : Fluorine () and chlorine () substituents modulate electronic properties and metabolic stability. Fluorine’s electronegativity may enhance binding to target proteins, while chlorine increases molecular weight and lipophilicity.
  • Dihydro Modifications : The 8,9-dihydro derivative in introduces conformational flexibility, which could affect binding to rigid enzyme active sites compared to Compound A ’s fully aromatic core.

Physicochemical Properties

  • Lipophilicity : Compound A ’s XLogP3 (~5.2) is higher than analogues with fewer methyl groups (e.g., 4.9 in ), reflecting increased hydrophobicity. This may enhance blood-brain barrier penetration but reduce solubility.
  • Molecular Weight : At ~437.5 g/mol, Compound A falls within the acceptable range for drug-like molecules (<500 g/mol), though analogues like (457.5 g/mol) approach the upper limit.
  • Hydrogen Bonding : The 7,8-dimethoxy groups in Compound A and its analogues provide hydrogen bond acceptors, critical for target interactions.

Pharmacological Potential

  • Kinase Inhibition : Methoxy and aromatic substituents may enhance ATP-binding pocket interactions .
  • Anticancer Activity : Methyl and halogenated derivatives (e.g., ) show improved cytotoxicity profiles in preliminary studies.

Biologische Aktivität

The compound 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (CAS No: 866728-37-2) is a synthetic pyrazoloquinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and other relevant biological properties.

Chemical Structure and Properties

The molecular formula of the compound is C28H27N3O2C_{28}H_{27}N_3O_2. Its structure features multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC28H27N3O2
Molecular Weight429.53 g/mol
CAS Number866728-37-2

Research indicates that the pyrazoloquinoline scaffold can interact with various molecular targets within cancer cells. The compound is believed to exert its effects through:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including leukemia and neuroblastoma cells.
  • Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Specific Oncogenic Pathways : The compound may modulate pathways associated with tumor growth and survival, although specific targets require further elucidation.

Anticancer Efficacy

Several studies have evaluated the anticancer activity of this compound against different cancer cell lines. Notably:

  • Leukemia Cells : The compound exhibited significant cytotoxicity against leukemia cell lines with an IC50 value ranging from 0.3μM0.3\,\mu M to 0.4μM0.4\,\mu M, indicating potent activity.
  • Neuroblastoma Cells : In neuroblastoma models, it demonstrated an IC50 value between 0.5μM0.5\,\mu M and 1.2μM1.2\,\mu M, suggesting a moderate effect compared to leukemia cells.
Cell LineIC50 Value (μM)Activity Level
ALL (Leukemia)0.3 - 0.4High
NB (Neuroblastoma)0.5 - 1.2Moderate

Mechanistic Insights

The mechanism of action involves both direct cytotoxic effects and modulation of signaling pathways involved in cell survival and proliferation:

  • Cell Cycle Arrest : Flow cytometry analyses indicate that treated cells exhibit G1 phase arrest.
  • Apoptotic Markers : Increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were observed in treated cells.

Case Studies

A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of related compounds and identified key structural features that enhance anticancer activity. The findings suggest that modifications to the pyrazoloquinoline structure can significantly affect potency and selectivity towards different cancer types.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.